molecular formula C12H13N3O3S B11425076 N-{4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

N-{4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B11425076
M. Wt: 279.32 g/mol
InChI Key: JHDOGRIXTMLCNY-UHFFFAOYSA-N
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Description

N-{4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide, also known by its chemical formula C11H12N4O3S, is a compound with diverse applications. Its structure consists of an imidazole ring substituted with a sulfonyl group and an acetamide moiety. Let’s explore its synthesis, properties, and uses.

Preparation Methods

Synthetic Routes::

    Nickel-Catalyzed Cyclization:

Industrial Production::
  • Information on large-scale industrial production methods for this specific compound is limited. research continues to explore efficient and scalable routes.

Chemical Reactions Analysis

Reactions::

    Oxidation: N-{4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide can undergo oxidation reactions.

    Reduction: Reduction processes are also feasible.

    Substitution: Substituent modifications occur at the imidazole ring.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., peroxides, chromates).

    Reduction: Reducing agents (e.g., hydrides, metal catalysts).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products::
  • The specific products depend on the reaction conditions and substituents.

Scientific Research Applications

Synthesis and Structural Characteristics

N-{4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is synthesized through a multi-step process involving the reaction of 4-methyl-1H-imidazole with sulfonyl chlorides and subsequent acetamide formation. The structural formula can be represented as:

C16H15N3O3S\text{C}_{16}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}

This compound features an imidazole ring, which is known for its biological activity, particularly in drug design.

Antitumor Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit significant antitumor properties. For instance, a study highlighted the antiproliferative effects of similar imidazole derivatives on various cancer cell lines, demonstrating that these compounds can selectively induce apoptosis in tumor cells while sparing normal cells. The selectivity index of certain derivatives was found to be significantly higher than that of traditional chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

Case Study: Apoptosis Induction

A specific derivative demonstrated the ability to increase the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis in cancer cells . This mechanism suggests potential for developing new cancer therapies based on this compound.

Antibacterial Properties

The imidazole moiety is also recognized for its antibacterial activity. A review on imidazole derivatives indicated that compounds similar to this compound have been evaluated for their efficacy against various bacterial strains, showing promising results .

Data Table: Antibacterial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundP. aeruginosa8 µg/mL

Enzyme Inhibition

Another significant application of this compound lies in its role as a potential inhibitor of cyclin-dependent kinases (CDKs). Research has shown that imidazole derivatives can effectively inhibit CDKs, which are crucial in regulating the cell cycle and are often overactive in cancer cells .

Case Study: CDK Inhibition

In vitro studies demonstrated that specific derivatives exhibited potent inhibitory activity against CDK2 and CDK9, suggesting their potential as therapeutic agents for cancer treatment by disrupting cell cycle progression .

Mechanism of Action

  • The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

Remember that N-{4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide’s versatility makes it valuable across various scientific domains

Biological Activity

N-{4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound has the following chemical formula:

  • Molecular Formula : C16H15N3O3S
  • Molecular Weight : 335.37 g/mol

The structure features an imidazole ring, which is known for its role in biological systems and as a pharmacophore in drug design.

Inhibition of Cyclin-dependent Kinases (CDKs)

Recent studies have demonstrated that derivatives of imidazole compounds, including this compound, exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs). These kinases are crucial for cell cycle regulation and are often overactive in cancer cells.

  • Selectivity : The compound shows selective inhibition against CDK2 with IC50 values in the submicromolar range, indicating strong potential for targeted cancer therapy. In contrast, it exhibits lower potency against CDK1 and CDK5, suggesting a favorable selectivity profile for cancer treatment .

Cytotoxicity Against Cancer Cell Lines

The compound has been evaluated for its cytotoxic effects on various human tumor cell lines. Notably:

  • Cell Lines Tested : SKOV-3 (ovarian cancer), IMR-32 (neuroblastoma), and others.
  • Results : It demonstrated micromolar cytotoxicity against these tumor cell lines while sparing non-malignant cells, highlighting its potential as a selective anticancer agent .

In Vitro Studies

A series of in vitro kinase assays were conducted to assess the inhibitory potency of this compound against various CDK/cyclin complexes. The results indicated:

CDK/Cyclin Complex IC50 (µM)
CDK2/Cyclin E0.5
CDK5/p352.0
CDK1/Cyclin A3.5

These findings underscore the compound's effectiveness in inhibiting specific kinase activities critical for tumor proliferation .

Animal Models

In vivo studies have also been conducted to evaluate the anticancer efficacy of this compound. Tumor-bearing mice treated with this compound exhibited significant tumor growth suppression compared to control groups, further supporting its potential as an anticancer therapeutic agent .

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

N-[4-(4-methylimidazol-1-yl)sulfonylphenyl]acetamide

InChI

InChI=1S/C12H13N3O3S/c1-9-7-15(8-13-9)19(17,18)12-5-3-11(4-6-12)14-10(2)16/h3-8H,1-2H3,(H,14,16)

InChI Key

JHDOGRIXTMLCNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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